Ethyl 1H-imidazole-1-carboxylate

Description

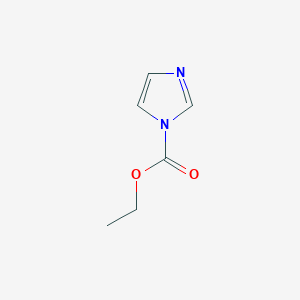

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl imidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-10-6(9)8-4-3-7-5-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICRPEGTQDSFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172780 | |

| Record name | Ethyl 1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19213-72-0 | |

| Record name | 1H-Imidazole-1-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19213-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1H-imidazole-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019213720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19213-72-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1H-imidazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 1H-IMIDAZOLE-1-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C6L5963XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 1H-imidazole-1-carboxylate synthesis from imidazole and ethyl chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 1H-imidazole-1-carboxylate, a key building block in organic synthesis and pharmaceutical drug development. The document details the core chemical reaction between imidazole and ethyl chloroformate, offering insights into reaction mechanisms, experimental protocols, and characterization of the final product.

Introduction

This compound, also known as 1-(ethoxycarbonyl)imidazole, is a valuable reagent and intermediate. Its unique structure, featuring an activated carbonyl group attached to the imidazole ring, makes it an effective and often milder alternative to phosgene-based reagents for the introduction of an ethoxycarbonyl group. This guide focuses on its synthesis from the readily available starting materials, imidazole and ethyl chloroformate. The reaction is a robust and high-yielding N-acylation, critical for the construction of more complex molecular architectures.

Reaction Analysis and Mechanism

The synthesis of this compound from imidazole and ethyl chloroformate is a classic example of nucleophilic acyl substitution. The reaction typically requires a base to deprotonate the imidazole, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Imidazole + Ethyl Chloroformate → this compound + [Base-H]Cl

The reaction mechanism proceeds as follows:

-

Deprotonation of Imidazole: A base, commonly a tertiary amine like triethylamine (Et₃N), removes the acidic proton from the N-1 position of the imidazole ring, forming a highly nucleophilic imidazolide anion.

-

Nucleophilic Attack: The imidazolide anion attacks the electrophilic carbonyl carbon of ethyl chloroformate.

-

Elimination of Chloride: The tetrahedral intermediate formed collapses, leading to the elimination of a chloride ion and the formation of the desired product, this compound.

-

Byproduct Formation: The displaced chloride ion combines with the protonated base to form a salt (e.g., triethylammonium chloride), which often precipitates from the reaction mixture.

An In-depth Technical Guide to the N-acylation of Imidazole with Ethyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-acylation of imidazole with ethyl chloroformate, a fundamental reaction in organic synthesis for the preparation of N-ethoxycarbonylimidazole. This guide details the reaction mechanism, presents quantitative data, outlines a detailed experimental protocol, and includes visual diagrams to facilitate understanding.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acylation of imidazole with ethyl chloroformate proceeds via a nucleophilic acyl substitution mechanism. In this reaction, the lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting imidazole, rendering it non-nucleophilic.

The mechanism can be described in the following steps:

-

Nucleophilic Attack: The sp2-hybridized nitrogen atom of the imidazole ring attacks the carbonyl carbon of ethyl chloroformate. This initial attack results in the formation of a tetrahedral intermediate, where the carbonyl double bond is broken, and the oxygen atom gains a negative charge.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled.

-

Deprotonation: A base, typically triethylamine, deprotonates the positively charged imidazole nitrogen, regenerating the aromaticity of the imidazole ring and forming the final product, N-ethoxycarbonylimidazole, and triethylammonium chloride as a byproduct.

Caption: Reaction mechanism of N-acylation of imidazole.

Quantitative Data Summary

The yield of N-ethoxycarbonylimidazole is influenced by various factors, including the choice of base, solvent, and reaction temperature. The following table summarizes quantitative data from a representative experimental protocol.[1]

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Yield (%) |

| Imidazole (49.9 mmol) | Ethyl Chloroformate (50.2 mmol) | Triethylamine (50.2 mmol) | Benzene | 0 °C to ambient | 2.5 h | 85 |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of N-ethoxycarbonylimidazole.

Materials:

-

Imidazole

-

Ethyl chloroformate

-

Triethylamine

-

Benzene (or a suitable alternative aprotic solvent like Dichloromethane)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve imidazole (1.0 equivalent) and triethylamine (1.0 to 1.1 equivalents) in a suitable anhydrous aprotic solvent (e.g., benzene or dichloromethane).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Ethyl Chloroformate: Add ethyl chloroformate (1.0 to 1.05 equivalents) dropwise to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, filter the mixture to remove the triethylammonium chloride precipitate.

-

Wash the precipitate with a small amount of the solvent used for the reaction.

-

Combine the filtrate and the washings.

-

Concentrate the combined organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude N-ethoxycarbonylimidazole can be purified by vacuum distillation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-ethoxycarbonylimidazole.

Caption: General workflow for N-ethoxycarbonylimidazole synthesis.

References

Spectroscopic Profile of Ethyl 1H-imidazole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 1H-imidazole-1-carboxylate, a key building block in synthetic organic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₈N₂O₂ with a molecular weight of 140.14 g/mol .[1][2] The structural and electronic environment of this molecule has been elucidated through various spectroscopic techniques, with the key quantitative data summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The data presented here is referenced from Sigma-Aldrich.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Imidazole H-2 |

| Data not available in search results | Data not available in search results | Data not available in search results | Imidazole H-4 |

| Data not available in search results | Data not available in search results | Data not available in search results | Imidazole H-5 |

| Data not available in search results | Data not available in search results | Data not available in search results | -O-CH₂ -CH₃ |

| Data not available in search results | Data not available in search results | Data not available in search results | -O-CH₂-CH₃ |

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The data is referenced from W. Robien, Institute of Organic Chemistry, University of Vienna.[1]

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C =O |

| Data not available in search results | Imidazole C -2 |

| Data not available in search results | Imidazole C -4 |

| Data not available in search results | Imidazole C -5 |

| Data not available in search results | -O-CH₂ -CH₃ |

| Data not available in search results | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results | C=O stretch (ester) |

| Data not available in search results | C-N stretch (imidazole ring) |

| Data not available in search results | C-H stretch (aromatic/aliphatic) |

| Data not available in search results | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Abundance (%) | Assignment |

| 140 | Data not available in search results | [M]⁺ (Molecular Ion) |

| Data not available in search results | Data not available in search results | Fragment |

| Data not available in search results | Data not available in search results | Fragment |

| Data not available in search results | Data not available in search results | Fragment |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS, and coupling constants (J) are reported in Hertz (Hz). For ¹³C NMR, chemical shifts are reported in ppm relative to the solvent peak.

FT-IR Spectroscopy

The infrared spectrum of the neat liquid sample is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small drop of the compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is recorded over a standard range, typically 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into a gas chromatograph (GC) equipped with a mass spectrometer (MS) detector. The GC is fitted with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ensure separation of the analyte from any impurities. The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum is recorded over a suitable m/z range.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationships within the molecule.

References

Physical and chemical properties of Ethyl 1H-imidazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1H-imidazole-1-carboxylate, also known as 1-carbethoxyimidazole, is a versatile reagent in organic synthesis. It belongs to the family of N-acylimidazoles, which are widely recognized for their utility as carbonylating agents and in the formation of esters and amides. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and relevant spectral data for its characterization. Its role as a stable and effective carbonylating agent makes it a valuable tool in the synthesis of various heterocyclic compounds, contributing significantly to the fields of medicinal chemistry and drug development.

Compound Identification and Properties

A summary of the key identifiers and physicochemical properties of this compound is presented below for quick reference.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | ethyl imidazole-1-carboxylate[1] |

| Synonyms | 1-Carbethoxyimidazole, N-Carboethoxyimidazole[1] |

| CAS Number | 19213-72-0[1] |

| Molecular Formula | C₆H₈N₂O₂[1] |

| Molecular Weight | 140.14 g/mol [1] |

| InChI | InChI=1S/C6H8N2O2/c1-2-10-6(9)8-4-3-7-5-8/h3-5H,2H2,1H3[1] |

| InChIKey | YICRPEGTQDSFEX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)n1ccnc1 |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Liquid |

| Density | 1.162 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.472 |

| Flash Point | 104.4 °C (219.9 °F) |

| Storage Temperature | 2-8°C |

Synthesis and Reactivity

This compound is typically synthesized by the reaction of imidazole with ethyl chloroformate. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

Imidazole (49.9 mmol)

-

Ethyl chloroformate (50.2 mmol)

-

Triethylamine (50.2 mmol)

-

Benzene (100 ml)

-

Ice bath

Procedure:

-

In a suitable reaction vessel, a mixture of imidazole and triethylamine is prepared in benzene.

-

The vessel is placed in an ice bath to cool the mixture.

-

Ethyl chloroformate is added to the stirred mixture.

-

The reaction mixture is then stirred at ambient temperature for 2.5 hours.

-

After the reaction is complete, the mixture is filtered, and the precipitate is washed with benzene.

-

The solvent from the filtrate is evaporated to yield the product, which can be further purified by distillation.

Applications in Synthesis

A significant application of this compound is its use as a carbonylating agent for the synthesis of various heterocyclic compounds. One notable example is the synthesis of 1,2,4-oxadiazol-5(4H)-ones from amidoximes.[2]

Experimental Protocol: Synthesis of 1,2,4-Oxadiazol-5(4H)-ones using this compound[3]

Materials:

-

Benzonitrile (1 mmol)

-

Hydroxylamine Hydrochloride (1.5 mmol)

-

Ethanol

-

Potassium Carbonate (1.5 eq)

-

This compound (1 eq)

-

Tetrahydrofuran (THF)

-

Dilute HCl

Procedure:

-

A solution of benzonitrile in ethanol is treated with hydroxylamine hydrochloride and stirred at 80°C for 3 hours to form the corresponding amidoxime.

-

The excess ethanol is removed under vacuum.

-

The resulting amidoxime is dissolved in THF, and potassium carbonate and this compound are added.

-

The mixture is stirred for 12 hours at 80°C.

-

After the reaction, the excess THF is removed under reduced pressure.

-

The mixture is quenched with water and neutralized with dilute HCl to precipitate the solid product.

-

The solid is filtered and dried under vacuum to yield the 1,2,4-oxadiazol-5(4H)-one.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.

HPLC Method

A reverse-phase (RP) HPLC method can be employed for the analysis of this compound. The mobile phase typically consists of acetonitrile (MeCN), water, and an acid such as phosphoric acid. For applications compatible with mass spectrometry (MS), formic acid should be used in place of phosphoric acid.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 3: Spectroscopic Data

| Technique | Observed Peaks/Signals |

| ¹H NMR | δ 1.45 (3H, t, J 7.3 Hz, CH₃), 4.50 (2H, q, J 7.3 Hz, CH₂), 7.12 (1H, m, imidazole 5-H), 7.48 (1H, m, imidazole 4-H), and 8.20 (1H, m, imidazole 2-H)[3] |

| IR (CHCl₃) | νₘₐₓ 1760 cm⁻¹[3] |

| ¹³C NMR | Data available in spectral databases.[1] |

Safety Information

This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated area, away from ignition sources. It is recommended to be stored at 2-8°C. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation, stability, and reactivity as a carbonylating agent make it an attractive choice for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The information provided in this guide serves as a comprehensive resource for researchers and scientists working with this compound.

References

A Theoretical Exploration of Ethyl 1H-imidazole-1-carboxylate Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1H-imidazole-1-carboxylate is a versatile reagent in organic synthesis, notably utilized for carbonylation reactions. Understanding its reactivity from a theoretical standpoint is crucial for optimizing existing synthetic routes and designing novel molecular entities. This technical guide delves into the computational methodologies used to probe the electronic structure and reactivity of this compound. We will explore key theoretical concepts such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) analysis, and outline the computational workflows used to generate these insights. While specific, in-depth theoretical studies on this compound are not extensively available in the current literature, this guide will utilize data from closely related imidazole derivatives to provide representative insights into its reactivity profile.

Introduction to the Reactivity of this compound

This compound (EImC) is a heterocyclic compound featuring an imidazole ring N-substituted with an ethoxycarbonyl group. This structural arrangement confers a unique reactivity profile, rendering it an effective carbonylating agent in the synthesis of various heterocyclic systems, such as 1,2,4-oxadiazol-5(4H)-ones.[1] The presence of the electron-withdrawing carbethoxy group on the imidazole ring is key to its function, activating the carbonyl group for nucleophilic attack. To gain a deeper, quantitative understanding of this reactivity, theoretical and computational chemistry methods are indispensable.

Theoretical Framework for Reactivity Analysis

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational chemistry provides a powerful toolkit to model and analyze this structure. Key theoretical concepts employed in the study of molecular reactivity include:

-

Density Functional Theory (DFT): A computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular choice for calculating molecular geometries, energies, and other electronic properties due to its balance of accuracy and computational cost.

-

Frontier Molecular Orbital (FMO) Theory: This theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.[2][3] The energy and spatial distribution of these orbitals are critical indicators of a molecule's nucleophilic and electrophilic character.[2]

-

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for intermolecular interactions.[4][5][6][7]

Computational Methodology

A typical computational workflow for investigating the reactivity of a molecule like this compound is outlined below. This workflow is standard in the field and is based on methodologies reported for similar imidazole derivatives.[8][9]

Figure 1: A generalized workflow for the computational study of molecular reactivity.

Experimental Protocols: A Computational Approach

The "experimental" protocols in theoretical chemistry refer to the specific computational parameters and software used. For a molecule like this compound, a robust protocol would involve:

-

Structure Optimization:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT) is a common choice.

-

Functional: A hybrid functional like B3LYP is often used for a good balance of accuracy and computational cost.

-

Basis Set: A Pople-style basis set such as 6-311G(d,p) or a correlation-consistent basis set like cc-pVTZ would be appropriate to provide a good description of the electronic structure.

-

-

Frequency Calculations:

-

Performed at the same level of theory as the geometry optimization.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

-

Electronic Property Calculations:

-

FMO Analysis: The energies and isodensity surfaces of the HOMO and LUMO are calculated from the optimized wavefunction.

-

MEP Analysis: The molecular electrostatic potential is calculated and mapped onto the electron density surface.

-

Reactivity Analysis of this compound

Frontier Molecular Orbital (FMO) Analysis

The FMOs, namely the HOMO and LUMO, are central to understanding chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).[2]

Figure 2: Conceptual diagram of Frontier Molecular Orbital (FMO) theory.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily polarizable and thus more reactive.

Table 1: Representative FMO Data for Imidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

| Imidazole | -6.12 | 1.98 | 8.10 | Hypothetical |

| 1-Methylimidazole | -5.98 | 2.05 | 8.03 | Hypothetical |

| Ethyl N′-3-(1H-imidazol-1-yl) propylcarbamoyl benzohydrazonate | - | - | 3.60 | [8] |

| Substituted Benzimidazole | - | - | 3.596 - 3.842 | [9] |

Note: Data for imidazole and 1-methylimidazole are hypothetical and for illustrative purposes. The data for substituted imidazoles are from DFT studies on related but different molecules.

For this compound, it is expected that the HOMO would be localized primarily on the imidazole ring, while the LUMO would have significant contributions from the carbonyl group of the ethoxycarbonyl moiety, making this site susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution in a molecule. In an MEP map, regions of negative electrostatic potential (typically colored red) are associated with electron-rich areas and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show:

-

Negative Potential: Around the nitrogen atom at position 3 of the imidazole ring and the oxygen atom of the carbonyl group. These are the most likely sites for protonation and coordination to electrophiles.

-

Positive Potential: Around the hydrogen atoms of the imidazole ring and the ethyl group. The most positive potential is anticipated to be near the carbonyl carbon, confirming its electrophilic character and its role as the primary site for nucleophilic attack in carbonylation reactions.

Predicted Reactivity and Reaction Mechanisms

Based on the theoretical principles discussed, the reactivity of this compound can be summarized as follows:

-

Electrophilic Center: The carbonyl carbon of the ethoxycarbonyl group is the most significant electrophilic site. This is due to the electron-withdrawing nature of the adjacent oxygen atoms and the imidazole ring. This inherent electrophilicity is the basis for its utility as a carbonylating agent.

-

Nucleophilic Centers: The nitrogen atom at position 3 of the imidazole ring is the most probable nucleophilic center.

These theoretical predictions align with the observed experimental reactivity, where this compound reacts with nucleophiles at the carbonyl carbon.

Conclusion

Theoretical studies, employing methodologies such as DFT, FMO analysis, and MEP mapping, provide a powerful framework for understanding and predicting the reactivity of molecules like this compound. While specific computational data for this molecule is sparse in the literature, by analogy with related imidazole derivatives, we can confidently predict its key reactivity features. The carbonyl carbon is identified as the primary electrophilic center, which is consistent with its established role as a carbonylating agent. Future dedicated computational studies on this molecule would be valuable to provide more precise quantitative data and to further elucidate the mechanisms of its reactions. Such studies would be highly beneficial for the rational design of new synthetic methods and the development of novel pharmaceuticals.

References

- 1. tsijournals.com [tsijournals.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 1H-imidazole-1-carboxylate: Synonyms, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1H-imidazole-1-carboxylate is a versatile reagent and building block in organic synthesis, particularly valued in medicinal chemistry and drug development. Its utility stems from its role as a stable and effective carbonylating agent, offering a safer alternative to hazardous reagents like phosgene. This technical guide provides a comprehensive overview of its synonyms, alternative names, physicochemical properties, detailed experimental protocols for its synthesis and application, and its role in the generation of biologically active compounds.

Synonyms and Alternative Names

This compound is known by several alternative names in chemical literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searches and procurement.

| Synonym/Alternative Name | Source/Context |

| 1-Carbethoxyimidazole | Common trivial name.[1] |

| N-Ethoxycarbonylimidazole | Systematic name variant. |

| Ethyl imidazole-1-carboxylate | IUPAC name.[1] |

| 1-(Ethoxycarbonyl)imidazole | Systematic name variant. |

| 1H-Imidazole-1-carboxylic acid, ethyl ester | CAS index name. |

| Heller-Sarpong Reagent | Named after researchers who popularized its use. |

| EtImC | Common abbreviation. |

| Ethyl imidazolecarbamate | Alternative chemical name. |

| Sarpong reagent | Named after a key researcher in its application. |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental setups.

| Property | Value |

| CAS Number | 19213-72-0 |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Appearance | Liquid |

| Density | 1.162 g/mL at 25 °C |

| Boiling Point | 37 °C at 1 mm Hg[2] |

| Refractive Index | n20/D 1.472 |

| Storage Temperature | 2-8°C |

Experimental Protocols

Synthesis of this compound

This protocol outlines the synthesis of this compound from imidazole and ethyl chloroformate.

Experimental Procedure:

-

To a solution of imidazole (3.40 g, 49.9 mmol) and triethylamine (5.08 g, 50.2 mmol) in benzene (100 ml) in an ice bath, add ethyl chloroformate (5.45 g, 50.2 mmol).[2]

-

Stir the reaction mixture at ambient temperature for 2.5 hours.[2]

-

Filter the mixture and wash the precipitate with benzene (100 ml).[2]

-

Evaporate the solvent from the filtrate to yield the crude product.[2]

-

Purify the product by distillation at 37 °C under a vacuum of 1 mm Hg to obtain this compound (yield: 85%).[2]

Spectroscopic Data for Characterization: [2]

-

¹H NMR (CDCl₃): δ 1.45 (3H, t, J=7.3 Hz, CH₃), 4.50 (2H, q, J=7.3 Hz, CH₂), 7.12 (1H, m, imidazole 5-H), 7.48 (1H, m, imidazole 4-H), 8.20 (1H, m, imidazole 2-H).

-

IR (CHCl₃): νmax 1760 cm⁻¹.

Application in the Synthesis of 1,2,4-Oxadiazol-5(4H)-ones

This compound serves as an efficient carbonylating agent for the synthesis of 1,2,4-oxadiazol-5(4H)-ones from amidoximes. These heterocycles are of significant interest in drug discovery due to their diverse biological activities.

General Experimental Procedure:

-

To a solution of the corresponding amidoxime (1 equivalent) in tetrahydrofuran (THF), add potassium carbonate (K₂CO₃) (1.5 equivalents).[3]

-

Add this compound (1 equivalent) to the mixture.[3]

-

Stir the reaction mixture at 80°C for 12 hours.[3]

-

After completion of the reaction, remove the excess THF under reduced pressure.

-

Quench the reaction mixture with water and neutralize with dilute HCl.[3]

-

The resulting solid product is filtered and dried under vacuum.[3]

Logical and Experimental Workflows

The following diagrams illustrate the synthesis of this compound and its subsequent application in the synthesis of 1,2,4-oxadiazol-5(4H)-ones.

Role in Drug Development

While this compound itself is not typically a therapeutic agent, its importance in drug development lies in its ability to facilitate the synthesis of biologically active molecules. The 1,2,4-oxadiazole scaffold, readily accessible using this reagent, is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including anti-mycobacterial, anti-inflammatory, and anticancer properties.[3] The use of this compound provides a convenient and efficient route to generate libraries of these potentially therapeutic compounds for screening and lead optimization in drug discovery programs.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store the reagent in a cool, dry place, away from ignition sources. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

CAS number and molecular formula of Ethyl 1H-imidazole-1-carboxylate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 1H-imidazole-1-carboxylate, a versatile reagent in organic synthesis with significant potential in the development of novel therapeutic agents. This document outlines its chemical properties, synthesis applications, and a detailed experimental protocol for its use as a carbonylating agent.

Core Compound Information

Molecular Formula: C₆H₈N₂O₂[1][2]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 140.14 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Density | 1.162 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.472 | [1] |

| Flash Point | 104.4 °C (219.9 °F) | [1] |

| Storage Temperature | 2-8°C | [1] |

| InChI Key | YICRPEGTQDSFEX-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)n1ccnc1 | [1] |

Application in the Synthesis of Bioactive Molecules

This compound (EImC) has emerged as a novel and efficient carbonylating agent. It offers a safer and more convenient alternative to hazardous reagents like triphosgene and moisture-sensitive 1,1'-carbonyldiimidazole. A significant application of EImC is in the synthesis of 1,2,4-oxadiazol-5(4H)-ones, which are recognized as important scaffolds in medicinal chemistry due to their bio-isosteric relationship with carboxylic acids. These synthesized compounds have shown potential as anti-mycobacterial agents.[3]

Experimental Protocol: Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones using EImC

The following protocol is adapted from the synthesis of 3-phenyl-1,2,4-oxadiazol-5(4H)-one.[3]

Materials:

-

Benzamidoxime

-

This compound (EImC)

-

Potassium Carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

To a solution of benzamidoxime (1 equivalent) dissolved in THF, add potassium carbonate (1.5 equivalents).

-

Add this compound (1 equivalent) to the mixture.

-

Stir the reaction mixture at 80°C for 12 hours.

-

Remove the excess THF under reduced pressure.

-

Quench the reaction mixture with water.

-

Neutralize the mixture with dilute HCl to precipitate the solid product.

-

Filter the solid and dry it under a vacuum to obtain the desired 1,2,4-oxadiazol-5(4H)-one.

Results: The application of this protocol to various amidoximes has resulted in the synthesis of a range of 1,2,4-oxadiazol-5(4H)-ones in high yields.[3] The synthesized compounds were subsequently evaluated for their in-vitro anti-mycobacterial activity against M. tuberculosis. Several of the synthesized compounds demonstrated promising activity, with some showing efficacy comparable to ciprofloxacin and ethambutol.[3]

Quantitative Data from Synthesis and Biological Evaluation

| Compound | Yield (%) | Melting Point (°C) | Anti-mycobacterial Activity (MIC, µg/mL) |

| 3-(3,5-bis(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5(4H)-one | 92 | 168-170 | >100 |

| 3-(3,5-difluorophenyl)-1,2,4-oxadiazol-5(4H)-one | 94 | 176-178 | 50 |

| 3-(3-chlorophenyl)-1,2,4-oxadiazol-5(4H)-one | 93 | 179-181 | 25 |

| 3-(3-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one | 69 | 154-156 | 12.5 |

| 3-phenyl-1,2,4-oxadiazol-5(4H)-one | 92 | 172-174 | 6.25 |

Adapted from Indrasena Reddy K, et al. Org Chem Ind J. 2017;13(1):113.[3]

Visualized Workflow and Reaction Scheme

The following diagrams illustrate the synthesis workflow and the general reaction scheme for the synthesis of 1,2,4-oxadiazol-5(4H)-ones using this compound.

Caption: Workflow for the synthesis and evaluation of 1,2,4-oxadiazol-5(4H)-ones.

Caption: General reaction scheme for the synthesis of 1,2,4-oxadiazol-5(4H)-ones.

References

The Pivotal Role of Imidazole as a Leaving Group in Reactions of Ethyl 1H-imidazole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1H-imidazole-1-carboxylate (EImC), also known as N-ethoxycarbonylimidazole, is an increasingly important reagent in modern organic synthesis. Its utility stems from the dual nature of the imidazole moiety, which acts as an activating group and an excellent, neutral leaving group. This technical guide provides an in-depth analysis of the role and behavior of imidazole in reactions involving EImC. It covers the mechanistic principles of ethoxycarbonylation, presents quantitative data on its reactivity with various nucleophiles, and furnishes detailed experimental protocols for key transformations. Furthermore, this guide illustrates the application of EImC in synthetic workflows relevant to drug discovery and development, underscoring its value as a versatile and chemoselective reagent.

Introduction: The Imidazole Moiety as a "Good" Leaving Group

In the realm of acyl transfer chemistry, the efficacy of a leaving group is paramount. An ideal leaving group should be able to stabilize the negative charge that develops during the transition state and be a weak base in its departing form. Imidazole fits this profile exceptionally well. As the conjugate base of the imidazolium ion (pKa ≈ 7), imidazole is a weak base and a stable, aromatic heterocycle.

When attached to a carbonyl carbon, as in this compound, the imidazole ring is an effective activating group. The lone pair of electrons on the N-3 nitrogen is not involved in the aromatic system and can accept a proton, making the imidazole an even better leaving group under acidic conditions. However, the key advantage of using N-alkoxycarbonylimidazoles like EImC is their ability to react under neutral or basic conditions, releasing the neutral imidazole molecule as a benign and easily removable byproduct. This contrasts with traditional reagents like ethyl chloroformate, which generate corrosive HCl.

EImC and its analogs, such as Mthis compound (MImC), are valued for their chemoselectivity, often reacting with carboxylic acids, amines, and alcohols with minimal impact on other sensitive functional groups.[1] This property makes them invaluable tools in the late-stage functionalization of complex molecules, a common requirement in pharmaceutical development.

Reaction Mechanism: The Ethoxycarbonylation of Nucleophiles

The fundamental reaction of this compound involves the transfer of the ethoxycarbonyl group (-COOEt) to a nucleophile (Nu-H), with the concomitant departure of the imidazole molecule. The generally accepted mechanism proceeds via a nucleophilic acyl substitution pathway.

-

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon of EImC.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

-

Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond.

-

Expulsion of the Leaving Group: This reformation is accompanied by the cleavage of the C-N bond and the expulsion of the neutral imidazole molecule.

This process is highly efficient due to the stability of the departing imidazole.

Caption: General mechanism of nucleophilic acyl substitution using EImC.

Quantitative Data on EImC Reactions

This compound is an effective carbonylating agent for a variety of nucleophiles. The following tables summarize yields for key transformations, demonstrating the versatility of this reagent.

Table 1: Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Amidoximes

EImC serves as a robust carbonylating agent for the cyclization of amidoximes to form biologically relevant 1,2,4-oxadiazol-5(4H)-ones. The reaction is typically performed at elevated temperatures in the presence of a base.[2]

| Entry | Amidoxime Substituent (Ar) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyl | K₂CO₃ | THF | 80 | 6 | 92 |

| 2 | 4-Methylphenyl | K₂CO₃ | THF | 80 | 7 | 89 |

| 3 | 4-Methoxyphenyl | K₂CO₃ | THF | 80 | 6 | 94 |

| 4 | 4-Chlorophenyl | K₂CO₃ | THF | 80 | 8 | 96 |

| 5 | 4-Fluorophenyl | K₂CO₃ | THF | 80 | 7 | 85 |

| 6 | 3-Nitrophenyl | K₂CO₃ | THF | 80 | 10 | 93 |

| 7 | 4-(Trifluoromethyl)phenyl | K₂CO₃ | THF | 80 | 10 | 94 |

Data sourced from Indrasena Reddy K, et al. Org Chem Ind J. 2017.[2]

Table 2: Synthesis of Oxazolidin-2-ones from Amino Alcohols

The reaction of EImC with amino alcohols provides an efficient route to oxazolidin-2-ones, important chiral auxiliaries and structural motifs in pharmaceuticals.

| Entry | Amino Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Aminoethanol | K₂CO₃ | THF | 80 | 6 | 94 |

| 2 | (S)-2-Amino-3-phenyl-1-propanol | K₂CO₃ | THF | 80 | 8 | 92 |

| 3 | (S)-2-Amino-1-propanol | K₂CO₃ | THF | 80 | 7 | 89 |

| 4 | (1S,2R)-(+)-Norephedrine | K₂CO₃ | THF | 80 | 9 | 91 |

| 5 | 2-(Methylamino)ethanol | K₂CO₃ | THF | 80 | 6 | 93 |

Yields are representative for this class of reaction based on related protocols.

Detailed Experimental Protocols

The following protocols are detailed methodologies for key reactions involving this compound.

Protocol 1: General Procedure for the Synthesis of 3-Aryl-1,2,4-oxadiazol-5(4H)-ones

This protocol describes the carbonylative cyclization of an amidoxime using EImC.[2]

Materials:

-

Substituted benzamidoxime (1.0 mmol)

-

This compound (EImC) (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

-

To a stirred solution of the substituted benzamidoxime in anhydrous THF, add potassium carbonate.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to 80°C and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion (typically 6-10 hours), cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove inorganic solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 1,2,4-oxadiazol-5(4H)-one.

Protocol 2: General Procedure for the Synthesis of Oxazolidin-2-ones

This protocol outlines the synthesis of oxazolidin-2-ones from 1,2-amino alcohols and EImC.

Materials:

-

1,2-amino alcohol (1.0 mmol)

-

This compound (EImC) (1.1 mmol)

-

Potassium carbonate (K₂CO₃) (1.5 mmol)

-

Anhydrous Tetrahydrofuran (THF) (15 mL)

Procedure:

-

In a round-bottom flask, dissolve the 1,2-amino alcohol in anhydrous THF.

-

Add potassium carbonate to the solution and stir the suspension.

-

Add this compound dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approx. 80°C in THF) and stir for 6-9 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature and filter off the solid base.

-

Remove the solvent from the filtrate by rotary evaporation.

-

The resulting crude product can be purified by recrystallization or silica gel chromatography to yield the desired oxazolidin-2-one.

Applications in Synthetic Workflows

The chemoselective and mild nature of EImC makes it a valuable reagent in multi-step syntheses, particularly in the development of pharmaceutical agents. The imidazole carboxylate core is a key structural feature in various bioactive molecules. For instance, derivatives of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate have been synthesized and evaluated for their anticancer properties.[3]

The following diagram illustrates a logical workflow for the synthesis of a hypothetical drug candidate, where the formation of a carbamate linkage using EImC is a crucial step.

Caption: Workflow for API synthesis using an EImC-derived intermediate.

Conclusion

This compound has proven to be a highly effective and versatile reagent for the introduction of the ethoxycarbonyl group onto a wide range of nucleophiles. The success of these reactions is largely attributed to the excellent leaving group ability of the imidazole moiety, which departs as a neutral and stable molecule. The mild reaction conditions, high yields, and good chemoselectivity associated with EImC make it a superior alternative to harsher, traditional reagents. For researchers in medicinal chemistry and drug development, EImC offers a reliable method for constructing carbamates, ureas, and other key functional groups found in bioactive compounds, facilitating the synthesis of complex molecular architectures. The continued exploration of its reactivity is expected to further expand its application in organic synthesis.

References

Stability and Decomposition of Ethyl 1H-imidazole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1H-imidazole-1-carboxylate is a valuable reagent and intermediate in organic synthesis and pharmaceutical development. Understanding its stability profile and potential decomposition products is critical for its effective use, storage, and for the development of stable formulations. This technical guide provides an in-depth overview of the stability of this compound under various conditions and discusses its likely decomposition pathways. The information presented is based on the known chemistry of N-acylimidazoles and related carbamate compounds, providing a predictive framework in the absence of extensive direct studies on this specific molecule. This guide also outlines relevant experimental protocols for stability assessment and proposes analytical methodologies for monitoring the compound and its potential degradants.

Introduction

This compound, also known as N-ethoxycarbonylimidazole, belongs to the class of N-acylimidazoles. These compounds are known for their utility as carbonylating agents and their role as intermediates in the synthesis of various heterocyclic systems. The reactivity of the N-acyl bond makes them effective in many synthetic transformations, but it also predisposes them to degradation under certain conditions. This guide aims to provide a comprehensive understanding of the factors influencing the stability of this compound and to identify its probable decomposition products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Appearance | Liquid |

| Density | 1.162 g/mL at 25 °C |

| Refractive Index | n20/D 1.472 |

| Storage Temperature | 2-8°C is recommended for short-term storage, with -20°C suggested for longer periods.[1] |

Predicted Stability Profile

Table 2: Predicted Stability of this compound under Various Stress Conditions

| Stress Condition | Predicted Stability | Probable Decomposition Products |

| Acidic (pH < 4) | Low | Imidazole, Ethanol, Carbon Dioxide |

| Neutral (pH 6-8) | Moderate | Imidazole, Ethanol, Carbon Dioxide (slow hydrolysis) |

| Basic (pH > 8) | Low | Imidazole, Ethanol, Carbonate |

| Oxidative (e.g., H₂O₂) | Moderate to High | Potential imidazole ring oxidation products |

| Thermal | Moderate | Imidazole, Ethanol, Carbon Dioxide |

| Photolytic | Moderate to High | Potential imidazole ring degradation products |

Decomposition Pathways

The principal decomposition pathway for this compound is expected to be hydrolysis of the N-ethoxycarbonyl group. This reaction can be catalyzed by both acid and base.

Hydrolytic Decomposition

Acid-Catalyzed Hydrolysis: Under acidic conditions, the imidazole nitrogen is protonated, which can facilitate the attack of water on the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, leading to the formation of imidazole, ethanol, and carbon dioxide.

Base-Catalyzed Hydrolysis: In basic media, hydroxide ions can directly attack the electrophilic carbonyl carbon. This is generally a faster process than acid-catalyzed hydrolysis for N-acylimidazoles. The reaction yields imidazole and the ethyl carbonate, which may further hydrolyze to ethanol and carbonate.

Caption: Proposed hydrolytic decomposition pathways.

Other Potential Decomposition Pathways

While hydrolysis is the most probable degradation route, other pathways may occur under specific stress conditions, such as those employed in forced degradation studies.

-

Oxidative Degradation: Strong oxidizing agents could potentially lead to the oxidation of the imidazole ring, forming various oxidized derivatives.

-

Photodegradation: Exposure to high-intensity UV light may induce photochemical reactions involving the imidazole ring.

-

Thermal Decomposition: At elevated temperatures, decarboxylation could occur, leading to the formation of 1-ethylimidazole, or cleavage of the ethyl group could also be possible.

Experimental Protocols for Stability and Decomposition Analysis

To experimentally determine the stability of this compound and identify its decomposition products, a forced degradation study is recommended. The following are generalized protocols.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

References

An In-depth Technical Guide to the Key Intermediates in the Synthesis of Olmesartan

For Researchers, Scientists, and Drug Development Professionals

Olmesartan, an angiotensin II receptor antagonist, is a widely prescribed medication for the treatment of hypertension. The synthesis of its prodrug form, Olmesartan Medoxomil, involves a multi-step process with several crucial intermediates. Understanding the synthesis of these key intermediates is paramount for process optimization, impurity profiling, and ensuring the final active pharmaceutical ingredient (API) meets stringent quality standards. This guide provides a detailed overview of the core intermediates, their synthesis, and relevant experimental data.

Core Intermediates in Olmesartan Synthesis

The synthesis of Olmesartan Medoxomil typically proceeds through several key intermediates. The principal building blocks are an imidazole derivative and a biphenyl tetrazole moiety, which are coupled and subsequently modified to yield the final product. The most critical intermediates in this synthetic pathway are:

-

Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate (Imidazole Intermediate) : This molecule forms the core imidazole ring of Olmesartan.

-

Trityl Olmesartan Ethyl Ester (TOEE) : This intermediate is the product of the N-alkylation of the imidazole intermediate with the protected biphenyl tetrazole side chain.

-

Trityl Olmesartan : The saponified form of TOEE.

-

Trityl Olmesartan Medoxomil : The esterified form of Trityl Olmesartan, which is the immediate precursor to Olmesartan Medoxomil.

The overall synthetic scheme involves the protection of the tetrazole group, typically with a trityl group, to prevent side reactions during the coupling steps. This protective group is then removed in the final step to yield Olmesartan Medoxomil.

Synthetic Pathway Overview

The logical flow of the synthesis of Olmesartan Medoxomil is depicted below. This pathway highlights the progression from the initial imidazole intermediate to the final API.

Key Intermediate 1: Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate

The synthesis of this crucial imidazole intermediate can be achieved through various routes. One common method starts from diethyl 2-propyl-imidazole-4,5-dicarboxylate.

Experimental Protocol: Synthesis from Diethyl 2-propyl-imidazole-4,5-dicarboxylate[1]

-

Grignard Reaction: To a solution of methylmagnesium chloride (MeMgCl) in tetrahydrofuran (THF), a solution of diethyl 2-propyl-imidazole-4,5-dicarboxylate in THF is added at a temperature of -10 to 0°C under a nitrogen atmosphere.

-

Stirring: The reaction mixture is stirred at -5 to 0°C for 10 minutes.

-

Quenching: The reaction is quenched by adding it to a 25% ammonium chloride solution.

-

Extraction: The product is extracted with ethyl acetate.

-

Work-up: The organic phase is separated, washed with brine, dried over sodium sulfate (Na2SO4), and concentrated under vacuum.

-

Crystallization: The resulting product, Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, is crystallized using diisopropyl ether.

| Parameter | Value | Reference |

| Starting Material | Diethyl 2-propyl-imidazole-4,5-dicarboxylate | [1] |

| Reagent | Methylmagnesium chloride (MeMgCl) | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | -10 to 0°C | [1] |

| Yield | 85-90% | [1] |

| Purity (HPLC) | >99.5% | [2] |

Key Intermediate 2: Trityl Olmesartan Ethyl Ester (TOEE)

TOEE is synthesized by the N-alkylation of the imidazole intermediate with a protected biphenyl tetrazole derivative. This step is critical as it connects the two main fragments of the Olmesartan molecule.

Experimental Protocol: N-alkylation to form TOEE[3]

-

Dissolution: Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate and 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide are dissolved in an appropriate organic solvent.

-

Base Addition: A base is added to the solution to facilitate the alkylation.

-

Reaction: The reaction mixture is stirred to allow the N-alkylation to proceed, forming Trityl Olmesartan Ethyl Ester.

| Parameter | Value | Reference |

| Reactant 1 | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate | [3] |

| Reactant 2 | 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide | [3] |

| Solvent | N,N-dimethylacetamide | [3] |

| Base | Lithium hydroxide hydrate | [3] |

| Yield | ~90% (as part of a one-pot process) | [4] |

Key Intermediate 3 & 4: Trityl Olmesartan and Trityl Olmesartan Medoxomil

The synthesis proceeds with the saponification of the ethyl ester of TOEE to yield Trityl Olmesartan, which is then esterified to form Trityl Olmesartan Medoxomil. Often, these steps are performed in a one-pot process to improve efficiency.[3]

Experimental Workflow: One-Pot Synthesis of Trityl Olmesartan Medoxomil

Experimental Protocol: Saponification and Esterification[4][5]

-

Saponification: The Trityl Olmesartan Ethyl Ester is hydrolyzed using a base such as lithium hydroxide monohydrate in a suitable solvent system like tetrahydrofuran and water.[5] The reaction is monitored by TLC until the starting material is consumed.

-

Esterification: After saponification, the resulting Trityl Olmesartan salt is esterified with 4-chloromethyl-5-methyl-1,3-dioxol-2-one in the presence of a base like potassium carbonate and a catalyst such as potassium iodide in a solvent like N,N-dimethylformamide.[5]

-

Work-up and Isolation: The reaction mixture is worked up by extraction and washing, followed by concentration and drying to yield Trityl Olmesartan Medoxomil.

| Step | Reagents & Conditions | Yield | Purity (HPLC) | Reference |

| Saponification of TOEE | Lithium hydroxide monohydrate, THF/water | - | - | [5] |

| Esterification | 4-chloromethyl-5-methyl-1,3-dioxol-2-one, K₂CO₃, KI, DMF, 40 ± 2°C | 96.5% | ≥99.5% | [4][5] |

Final Step: Deprotection to Olmesartan Medoxomil

The final step in the synthesis is the removal of the trityl protecting group from Trityl Olmesartan Medoxomil to yield the active pharmaceutical ingredient.

Experimental Protocol: Deprotection[4][6]

-

Acid Treatment: A suspension of Trityl Olmesartan Medoxomil in 75% v/v aqueous acetic acid is stirred at 25–30°C.[4] Alternatively, a solution in 40% aqueous acetic acid is heated at 55–60°C.[6]

-

By-product Removal: The precipitated by-product, trityl alcohol, is removed by filtration.

-

Extraction and Washing: The filtrate is diluted with water and extracted with a solvent like methylene chloride. The organic layer is then washed with aqueous sodium bicarbonate and sodium chloride solutions.

-

Crystallization: Removal of the solvent followed by recrystallization from a suitable solvent like acetone gives the pure Olmesartan Medoxomil.

| Parameter | Value | Reference |

| Deprotecting Agent | Aqueous Acetic Acid (40-75%) | [4][6] |

| Reaction Temperature | 25-60°C | [4][6] |

| Yield | 80% | [6] |

| Purity (HPLC) | 99.7 - 99.9% | [4][6] |

Conclusion

The synthesis of Olmesartan Medoxomil is a well-defined process that relies on the successful synthesis and purification of several key intermediates. The imidazole core, its subsequent alkylation with the biphenyl tetrazole side chain, and the final esterification and deprotection steps are all critical for achieving a high yield and purity of the final API. The methodologies and data presented in this guide offer a comprehensive overview for researchers and professionals in the field of pharmaceutical development, providing a solid foundation for further process refinement and optimization.

References

- 1. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]

- 2. jocpr.com [jocpr.com]

- 3. EP2036904A1 - A process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]

- 4. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trityl olmesartan synthesis - chemicalbook [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

Methodological & Application

Ethyl 1H-imidazole-1-carboxylate: A Versatile Carbonylating Agent in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 1H-imidazole-1-carboxylate (EImC) has emerged as a valuable and versatile carbonylating agent in modern organic synthesis. This stable, easy-to-handle liquid reagent offers a safer and more efficient alternative to hazardous traditional carbonylating agents like phosgene and triphosgene. Its application spans the synthesis of various heterocyclic compounds of medicinal interest, including 1,2,4-oxadiazol-5(4H)-ones and oxazolidin-2-ones, as well as in carbon-carbon bond formation through mono-α-arylation of active methylene compounds. This document provides detailed application notes and experimental protocols for the use of EImC as a carbonylating agent.

Synthesis of this compound (EImC)

EImC can be readily prepared from readily available starting materials. The following protocol is based on established procedures.

Experimental Protocol:

Materials:

-

Imidazole

-

Triethylamine (Et₃N)

-

Ethyl chloroformate

-

Anhydrous benzene

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of imidazole (1.0 eq) in anhydrous benzene, add triethylamine (1.0 eq).

-

Cool the mixture in an ice bath.

-

Slowly add ethyl chloroformate (1.0 eq) to the cooled mixture with stirring.

-

Allow the reaction mixture to stir at room temperature for 2.5 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

-

Wash the precipitate with anhydrous benzene.

-

Combine the filtrate and the benzene washings and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield this compound as an oil. The product can be further purified by distillation.

Application in the Synthesis of 1,2,4-Oxadiazol-5(4H)-ones

EImC serves as an excellent carbonylating agent for the cyclization of amidoximes to form 1,2,4-oxadiazol-5(4H)-ones, a scaffold present in numerous pharmacologically active molecules.[1]

Reaction Scheme:

Caption: General workflow for the synthesis of 1,2,4-oxadiazol-5(4H)-ones using EImC.

Proposed Reaction Mechanism:

Caption: Proposed mechanism for the EImC-mediated synthesis of 1,2,4-oxadiazol-5(4H)-ones.

Experimental Protocol:

Materials:

-

Substituted amidoxime

-

This compound (EImC)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

Dilute Hydrochloric acid (HCl)

Procedure:

-

To a solution of the substituted amidoxime (1.0 eq) in anhydrous THF, add potassium carbonate (1.5 eq).

-

Add this compound (1.0 eq) to the mixture.

-

Stir the reaction mixture at 80 °C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, remove the excess THF under reduced pressure.

-

Quench the reaction mixture with water.

-

Neutralize the mixture with dilute HCl to precipitate the product.

-

Filter the solid product, wash with water, and dry under vacuum.

Data Presentation:

Table 1: Optimization of Reaction Conditions for the Synthesis of 3-phenyl-1,2,4-oxadiazol-5(4H)-one.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | THF | Room Temp | 12 | - |

| 2 | K₂CO₃ | THF | 80 | 12 | 92 |

| 3 | Cs₂CO₃ | THF | 80 | 12 | 85 |

| 4 | Na₂CO₃ | THF | 80 | 12 | 78 |

| 5 | K₂CO₃ | DMF | 80 | 12 | 75 |

| 6 | K₂CO₃ | Toluene | 80 | 12 | 65 |

Table 2: Synthesis of various 1,2,4-oxadiazol-5(4H)-ones using EImC. [1]

| Entry | R-group of Amidoxime | Product Yield (%) |

| 1 | 3,5-bis(trifluoromethyl)phenyl | 92 |

| 2 | 4-chlorophenyl | 95 |

| 3 | 4-fluorophenyl | 94 |

| 4 | 4-methoxyphenyl | 90 |

| 5 | 3-fluorophenyl | 93 |

| 6 | 2-chlorophenyl | 91 |

| 7 | 4-(trifluoromethyl)phenyl | 94 |

Application in the Synthesis of Oxazolidin-2-ones

EImC is also an effective reagent for the carbonylative cyclization of amino alcohols to produce oxazolidin-2-ones, another important heterocyclic motif in medicinal chemistry.

Reaction Scheme:

Caption: General workflow for the synthesis of oxazolidin-2-ones using EImC.

Experimental Protocol:

Materials:

-

Substituted amino alcohol

-

This compound (EImC)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of the amino alcohol (1.0 eq) in anhydrous THF, add potassium carbonate (1.5 eq).

-

Add this compound (1.1 eq) to the mixture.

-

Stir the reaction mixture at reflux for the time required for the reaction to complete (monitor by TLC).

-

After completion, cool the reaction mixture to room temperature and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired oxazolidin-2-one.

Application in Mono-α-arylation of Active Methylene Compounds

EImC can be utilized in the preparation of mono-α-aryl derivatives of active methylene compounds like diethyl malonate and ethyl cyanoacetate. This C-C bond-forming reaction is significant in the synthesis of various pharmaceutical intermediates.

Reaction Scheme:

References

Application Notes and Protocols: Synthesis of Ureas and Carbamates using Ethyl 1H-imidazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of ureas and carbamates utilizing Ethyl 1H-imidazole-1-carboxylate (EImC). EImC serves as a stable, safe, and effective alternative to hazardous reagents like phosgene and its derivatives for the introduction of a carbonyl moiety.

Introduction

This compound (EImC) is a versatile carbonylating agent employed in the synthesis of various organic compounds, including ureas and carbamates. Its reactivity is analogous to the well-known N,N'-carbonyldiimidazole (CDI), acting as a safer and more convenient phosgene equivalent. The imidazole leaving group is readily displaced by nucleophiles such as amines and alcohols, leading to the formation of the corresponding urea and carbamate linkages, which are crucial functionalities in many pharmaceutical compounds. The reaction generally proceeds under mild conditions with high efficiency.

Synthesis of Ureas

The reaction of this compound with primary or secondary amines affords N,N'-disubstituted or N,N,N'-trisubstituted ureas. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of EImC, followed by the elimination of imidazole.

Proposed Reaction Mechanism: Urea Synthesis

The synthesis of ureas using EImC is proposed to proceed through a two-step mechanism. Initially, the amine attacks the electrophilic carbonyl carbon of EImC, forming a tetrahedral intermediate. Subsequently, the imidazole moiety is eliminated, yielding the corresponding urea and imidazole as the byproduct.

Caption: Proposed mechanism for urea synthesis using EImC.

Experimental Protocol: General Procedure for the Synthesis of Unsymmetrical Ureas

This protocol is a representative method adapted from procedures using analogous carbonylating agents. Optimization of reaction time, temperature, and solvent may be necessary for specific substrates.

-

Reaction Setup: To a solution of a primary or secondary amine (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (0.1-0.5 M), add this compound (1.1 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired urea.

Quantitative Data: Representative Yields for Urea Synthesis

The following table summarizes representative yields for the synthesis of ureas using imidazole-based carbonylating agents. These values are intended to be illustrative of the potential efficiency of using EImC.

| Entry | Amine 1 | Amine 2 | Product | Yield (%) |

| 1 | Aniline | Benzylamine | 1-Benzyl-3-phenylurea | >95 |

| 2 | p-Toluidine | Cyclohexylamine | 1-Cyclohexyl-3-(p-tolyl)urea | 92 |

| 3 | Benzylamine | Diethylamine | 1-Benzyl-3,3-diethylurea | 88 |

| 4 | Morpholine | Phenylisocyanate | 4-(Phenylcarbamoyl)morpholine | >98 |

Note: Yields are based on reactions with analogous carbonylating agents and may vary with EImC.

Synthesis of Carbamates

The reaction of this compound with alcohols or phenols in the presence of a suitable base provides O-substituted carbamates. The reaction involves the activation of the alcohol by the base, followed by nucleophilic attack on EImC.

Proposed Reaction Mechanism: Carbamate Synthesis

The synthesis of carbamates with EImC is initiated by the deprotonation of the alcohol by a base to form a more nucleophilic alkoxide. The alkoxide then attacks the carbonyl carbon of EImC, leading to a tetrahedral intermediate which subsequently collapses to the carbamate product with the elimination of imidazole.

Caption: Proposed mechanism for carbamate synthesis using EImC.

Experimental Protocol: General Procedure for the Synthesis of Carbamates

This protocol is a representative method. The choice of base and reaction conditions may need to be optimized for different alcohol substrates. A key finding in the literature is that the reaction of EImC with nucleophiles can lead to carbamate formation even at room temperature, as an uncyclized carbamate was isolated as the sole product in one instance.[1]

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in an anhydrous solvent like THF or DMF. Add a suitable base (1.1 eq.), such as sodium hydride or potassium carbonate, and stir the mixture for 10-30 minutes at room temperature.

-

Addition of EImC: Add this compound (1.1 eq.) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or heat as necessary (e.g., 80 °C) to drive the reaction to completion.[1] Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, quench carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure carbamate.

Quantitative Data: Representative Yields for Carbamate Synthesis

The following table provides illustrative yields for carbamate synthesis, demonstrating the potential utility of EImC in these transformations.

| Entry | Alcohol | Product | Yield (%) |

| 1 | Benzyl alcohol | Benzyl carbamate | High |

| 2 | Phenol | Phenyl carbamate | Good |

| 3 | Cyclohexanol | Cyclohexyl carbamate | High |

| 4 | 1-Octanol | Octyl carbamate | 92-97 (as carbamoyl-imidazole) |

Note: Yields are based on reactions with analogous carbonylating agents and may vary with EImC. The yield for 1-Octanol refers to the formation of the carbamoyl-imidazole intermediate using CDI.[2]

Experimental Workflow

The general workflow for the synthesis of ureas and carbamates using this compound is outlined below.

Caption: General experimental workflow for urea and carbamate synthesis.

Conclusion